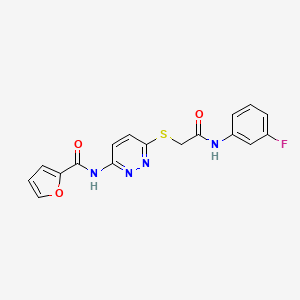

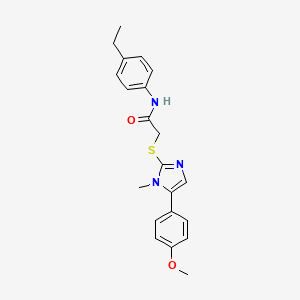

2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a thiophene-based molecule . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The specific compound “2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide” is a derivative of thiophene .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide”, thiophene derivatives are typically synthesized through reactions involving substituted thioureas and α-halo ketones .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C11H8FNOS . This indicates that the compound is composed of 11 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of “2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide” is 221.251 . Other physical and chemical properties of this compound are not specifically known.科学的研究の応用

Pharmaceutical Research: Anticancer Properties

Thiophene derivatives, such as 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide, have been studied for their potential anticancer properties . The compound’s ability to interact with various biological targets can be leveraged to develop new cancer therapies. Research in this area focuses on the synthesis of thiophene derivatives that can act as inhibitors for specific cancer cell lines, aiming to reduce the proliferation of malignant cells.

Anti-inflammatory Applications

The anti-inflammatory potential of thiophene derivatives is another significant area of research . These compounds can be designed to modulate the body’s inflammatory response, making them valuable for treating conditions like arthritis and other chronic inflammatory diseases. The research includes studying the compound’s interaction with inflammatory markers and its effect on immune cell regulation.

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial activity, which makes them candidates for developing new antibiotics . The research involves screening these compounds against various bacterial and fungal strains to identify potent antimicrobial agents. This application is particularly crucial in the face of rising antibiotic resistance.

Material Science: Organic Semiconductors

In material science, thiophene-based compounds are used to advance organic semiconductors . Their electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research focuses on improving the electrical conductivity and stability of these materials for better performance in electronic devices.

Corrosion Inhibition

The industrial application of thiophene derivatives as corrosion inhibitors is well-documented . These compounds can form protective layers on metals, preventing oxidative damage and prolonging the life of industrial machinery. Research in this field aims to enhance the efficacy and environmental compatibility of these inhibitors.

Anesthetic Agents

Some thiophene derivatives are used as anesthetic agents, such as articaine, which contains a thiophene ring . Research on 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide could explore its potential as a local anesthetic, examining its safety profile and effectiveness compared to existing drugs.

将来の方向性

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by thiophene derivatives, “2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide” could potentially be a candidate for drug development .

作用機序

Thiophene Derivatives

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Biological Activity

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Environmental Factors

Environmental factors can influence the action, efficacy, and stability of thiophene derivatives. For example, the fluorescence quenching of a thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . The results suggest that the fluorescence quenching is due to diffusion assisted dynamic or collisional quenching according to the sphere of action static quenching model and according to the finite sink approximation model, the bimolecular quenching reactions are due to the collective effect of dynamic and static quenching .

特性

IUPAC Name |

2-[[4-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O4S2/c19-12-3-7-14(8-4-12)28(25,26)22-13-5-1-11(2-6-13)17(24)21-18-15(16(20)23)9-10-27-18/h1-10,22H,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZZLNZRPVTENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=O)N)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

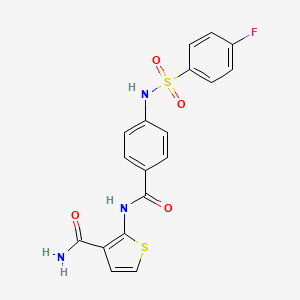

![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)

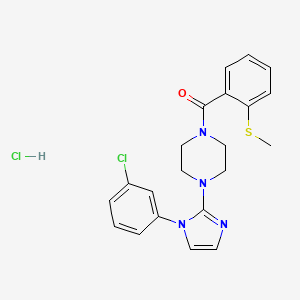

![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)

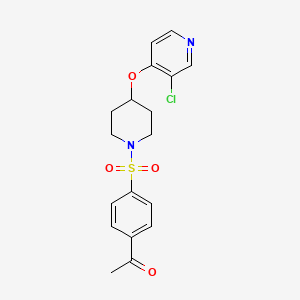

![[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2938540.png)